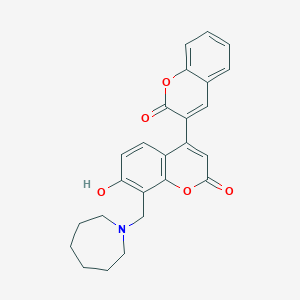

8'-(azepan-1-ylmethyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione

Beschreibung

8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound with a molecular formula of C26H25NO6 and a molecular weight of 447.49 g/mol This compound features a bichromene core structure with various functional groups, including a hydroxy group, an azepane ring, and a methoxy group

Eigenschaften

Molekularformel |

C25H23NO5 |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

8-(azepan-1-ylmethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |

InChI |

InChI=1S/C25H23NO5/c27-21-10-9-17-18(19-13-16-7-3-4-8-22(16)30-25(19)29)14-23(28)31-24(17)20(21)15-26-11-5-1-2-6-12-26/h3-4,7-10,13-14,27H,1-2,5-6,11-12,15H2 |

InChI-Schlüssel |

QJQVTDFEVJGTHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8’-(Azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-Bichromen-2,2’-dion umfasst in der Regel mehrere Schritte:

Bildung des Bichromen-Kerns: Der erste Schritt beinhaltet die Synthese des Bichromen-Kerns durch eine Cyclisierungsreaktion. Dies kann durch Umsetzen geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden, um die Chromenringe zu bilden.

Einführung der Hydroxygruppe: Die Hydroxygruppe an der 7’-Position kann durch Hydroxylierungsreaktionen eingeführt werden, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Osmiumtetroxid.

Anbindung des Azepanrings: Der Azepanring wird durch eine nucleophile Substitutionsreaktion eingeführt. Dies beinhaltet die Reaktion des Bichromen-Zwischenprodukts mit einem Azepan-Derivat unter geeigneten Bedingungen, beispielsweise in Gegenwart einer Base wie Natriumhydrid.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Deckung des industriellen Bedarfs umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Hydroxygruppe in 8’-(Azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-Bichromen-2,2’-dion kann einer Oxidation unterzogen werden, um ein Keton oder Aldehyd zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, z. B. die Reduktion des Bichromen-Kerns zu einem Dihydro-Derivat unter Verwendung von Reagenzien wie Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Natriumhydrid, Alkylhalogenide.

Hauptprodukte

Oxidation: Ketone oder Aldehyde.

Reduktion: Dihydro-Derivate.

Substitution: Funktionalisierte Azepan-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 8’-(Azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-Bichromen-2,2’-dion seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der Azepanring mit hydrophoben Bereichen von Proteinen interagieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 8’-[(AZEPAN-1-YL)METHYL]-7’-HYDROXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the azepane ring may enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-(Azepan-1-ylmethyl)-7-hydroxychromen-2-on: Ähnliche Struktur, aber ohne den Bichromen-Kern.

7-Hydroxy-2H-chromen-2-on: Fehlt der Azepanring und die Bichromen-Struktur.

8-(Piperidin-1-ylmethyl)-7-hydroxy-2H-chromen-2-on: Ähnlich, aber mit einem Piperidinring anstelle eines Azepanrings.

Einzigartigkeit

8’-(Azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-Bichromen-2,2’-dion ist aufgrund seines Bichromen-Kerns einzigartig, der zusätzliche Stellen für chemische Modifikationen und potenzielle Wechselwirkungen bietet. Das Vorhandensein sowohl einer Hydroxygruppe als auch eines Azepanrings erhöht seine Vielseitigkeit in chemischen Reaktionen und biologischen Anwendungen weiter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.